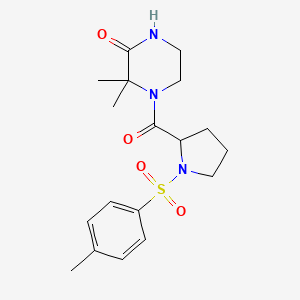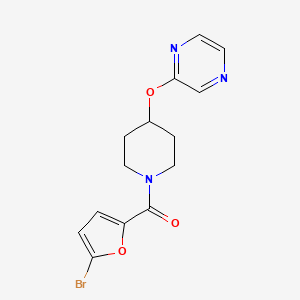
(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C14H14BrN3O3 and a molecular weight of 352.1881. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H14BrN3O31. It contains a bromofuran ring attached to a piperidine ring through a methanone group. The piperidine ring is also attached to a pyrazine group through an ether linkage1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it could potentially participate in various organic reactions, such as nucleophilic substitutions or coupling reactions. More detailed information might be available in specialized chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 352.1881. Other properties like melting point, boiling point, solubility, etc., are not provided in the available resources1.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of similar compounds involves condensation reactions and cyclization to create heterocyclic structures with potential for varied chemical activities. For instance, derivatives of 5H-benzo[a]phenoxazin-5-one have been synthesized through reactions involving substituted 2-aminophenols, showcasing a method that could potentially be applied to the synthesis of "(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" related compounds (Ueno et al., 1982).
Molecular Interactions
- Studies on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities) with the CB1 cannabinoid receptor have provided insights into the conformations and energetic stability of such compounds, which could be relevant for understanding the behavior of "(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" in biological systems (Shim et al., 2002).
Antimicrobial and Antifungal Activities
- Novel bis-α,β-unsaturated ketones and derivatives have been synthesized and evaluated for their antimicrobial properties. This research avenue highlights the potential for derivatives of "(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone" to serve as lead compounds in the development of new antimicrobial agents (Altalbawy, 2013).
Synthesis of Analogous Compounds for Biological Applications
- The synthesis of pyrazoline derivatives and their evaluation for antimicrobial and phytotoxic activities provide a framework for considering similar activities in compounds related to "(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone". These studies suggest a methodological approach to synthesizing and evaluating the biological activities of such compounds (Mumtaz et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources1. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for its intended purpose.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail.
Please note that this analysis is based on the limited information available and more detailed information might be available in specialized chemical literature or databases. Always follow appropriate safety measures when handling chemical compounds.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMOCHJIQWJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

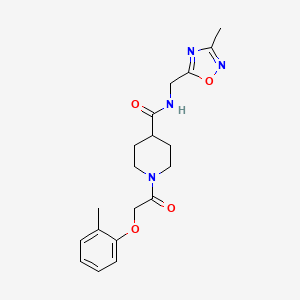
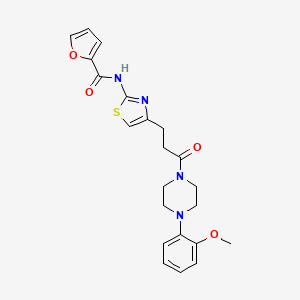
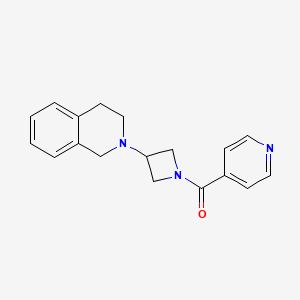
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)
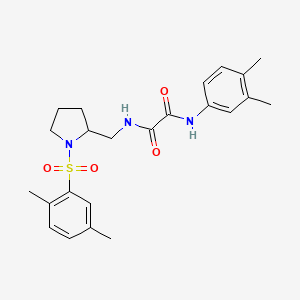
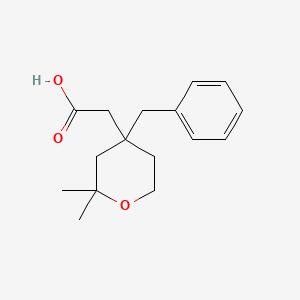
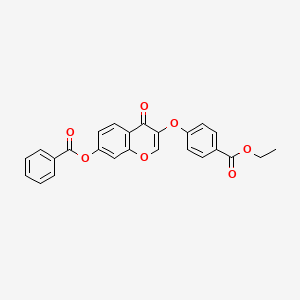
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
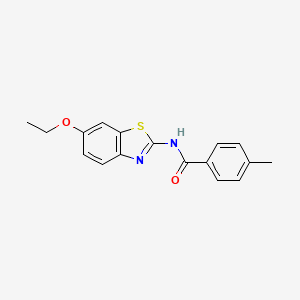
![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
